molecular formula C23H23N5O2S2 B2867118 2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[4-(methylthio)benzyl]-1,3-thiazole-5-carboxamide CAS No. 1251594-82-7

2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[4-(methylthio)benzyl]-1,3-thiazole-5-carboxamide

Cat. No. B2867118
CAS RN: 1251594-82-7
M. Wt: 465.59
InChI Key: GNHWCZRTMDYIIQ-UHFFFAOYSA-N
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Description

This compound is a part of a series of novel triazole-pyrimidine-based compounds . These compounds have shown promising neuroprotective and anti-inflammatory properties . They have been studied for their potential as neuroprotective and anti-neuroinflammatory agents .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions, including cyclocondensation . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a triazole ring, a thiazole ring, and a benzene ring, among others .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions include the formation of triazole-pyrimidine hybrids .

Scientific Research Applications

Synthesis and Characterization

Compounds featuring thiazole and triazole cores are synthesized through various chemical reactions, highlighting the versatility and adaptability of these heterocyclic frameworks in organic synthesis. For instance, the creation of novel benzodifuranyl, triazine, oxadiazepine, and thiazolopyrimidine derivatives demonstrates the extensive utility of these scaffolds in generating diverse chemical entities with potential biological activities (Abu‐Hashem et al., 2020)(source). The synthesis processes often involve the interaction of key intermediates, such as ethyl 2-(benzo[d]thazol-2-yl)acetate, with various arylidinemalononitrile derivatives, showcasing the chemical flexibility and reactivity of these molecular frameworks (Mohamed, 2021)(source).

Biological Activities

The biological activities of thiazole and triazole derivatives are a significant area of research, with many studies focusing on their potential as antimicrobial, anti-inflammatory, and anticancer agents. For example, certain triazole derivatives have been found to possess antimicrobial activities, indicative of their potential in developing new therapeutic agents for infectious diseases (Bektaş et al., 2007)(source). Additionally, benzimidazole derivatives, which are structurally related to the compound , have been explored for their corrosion inhibition properties, suggesting applications beyond pharmaceuticals into materials science (Yadav et al., 2013)(source).

Mechanism of Action

The mechanism of action of these compounds involves the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

The future directions for research on this compound could involve further exploration of its neuroprotective and anti-inflammatory properties . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-N-[(4-methylsulfanylphenyl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S2/c1-14-21(22(29)24-13-16-8-10-19(31-4)11-9-16)32-23(25-14)20-15(2)28(27-26-20)17-6-5-7-18(12-17)30-3/h5-12H,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHWCZRTMDYIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C)C(=O)NCC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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